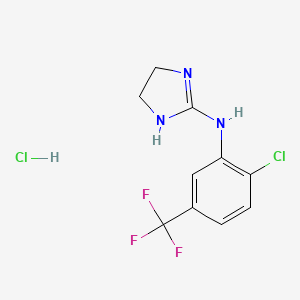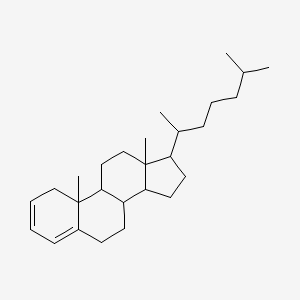![molecular formula C15H12ClN3O5 B11996027 2-(2-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11996027.png)
2-(2-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-phenoxy)-acetic acid (4-hydroxy-3-nitro-benzylidene)-hydrazide is a complex organic compound that combines the structural features of phenoxyacetic acid and benzylidene hydrazide. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-phenoxy)-acetic acid (4-hydroxy-3-nitro-benzylidene)-hydrazide typically involves the following steps:
-
Preparation of 2-(2-chloro-phenoxy)-acetic acid: : This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
-
Synthesis of 4-hydroxy-3-nitro-benzaldehyde: : This intermediate can be prepared by nitration of 4-hydroxybenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and should be carefully controlled to avoid over-nitration.
-
Formation of the hydrazone: : The final step involves the condensation of 2-(2-chloro-phenoxy)-acetic acid with 4-hydroxy-3-nitro-benzaldehyde in the presence of hydrazine hydrate. The reaction is typically carried out in an ethanol solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-phenoxy)-acetic acid (4-hydroxy-3-nitro-benzylidene)-hydrazide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the hydrazide moiety, leading to the formation of corresponding carboxylic acids or ketones.
-
Reduction: : Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction converts the nitro group to an amino group, potentially altering the compound’s biological activity.
-
Substitution: : The chloro group in the phenoxyacetic acid moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction can be used to introduce new functional groups and modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.
Substitution: Amines, thiols, nucleophilic conditions, often in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amino derivatives.
Substitution: Functionalized derivatives with new substituents.
Applications De Recherche Scientifique
2-(2-Chloro-phenoxy)-acetic acid (4-hydroxy-3-nitro-benzylidene)-hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications. Research includes its use as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical products. Its unique structure makes it a candidate for the synthesis of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-phenoxy)-acetic acid (4-hydroxy-3-nitro-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: The compound may affect various cellular pathways, including those involved in oxidative stress, apoptosis, and signal transduction. Its effects on these pathways can result in changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloro-phenoxy)-acetic acid: Shares the phenoxyacetic acid moiety but lacks the benzylidene hydrazide group.
4-Hydroxy-3-nitro-benzaldehyde: Contains the benzaldehyde moiety but lacks the phenoxyacetic acid and hydrazide groups.
Hydrazones: A class of compounds containing the hydrazone functional group, similar to the hydrazide moiety in the target compound.
Uniqueness
2-(2-Chloro-phenoxy)-acetic acid (4-hydroxy-3-nitro-benzylidene)-hydrazide is unique due to its combination of structural features from phenoxyacetic acid and benzylidene hydrazide This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Propriétés
Formule moléculaire |
C15H12ClN3O5 |
|---|---|
Poids moléculaire |
349.72 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12ClN3O5/c16-11-3-1-2-4-14(11)24-9-15(21)18-17-8-10-5-6-13(20)12(7-10)19(22)23/h1-8,20H,9H2,(H,18,21)/b17-8+ |
Clé InChI |
BQZIQWUGPRNBSV-CAOOACKPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11995947.png)


![5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)
![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11995973.png)
![4-bromo-N'-[(2E)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide hydrobromide](/img/structure/B11995981.png)
![(5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995986.png)


![2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11996008.png)

![1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B11996013.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-chlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996019.png)
